![molecular formula C10H7F2N3O2 B2732586 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240564-83-3](/img/structure/B2732586.png)
1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to provide functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Scientific Research Applications
- Pyrazolone derivatives, including our compound, have demonstrated anti-inflammatory properties . These molecules inhibit cyclooxygenase 2 (COX-2) enzymes, which play a role in inflammation by producing prostaglandins. Investigating the anti-inflammatory effects of this compound could lead to potential therapeutic applications.
- Antiproliferative activity refers to the ability to inhibit cell growth and division. Pyrazolones have shown promise in this area . Researchers could explore the impact of our compound on cancer cell lines or other proliferative disorders.
- The synthesized compound has demonstrated antibacterial activity . Investigating its mechanism of action and efficacy against specific bacterial strains could be valuable for developing new antibiotics.
- Pyrazolones are known as free radical scavengers . Understanding how our compound interacts with reactive oxygen species (ROS) could contribute to antioxidant research and potential therapeutic applications.
- Pyrazolones serve as intermediates in the preparation of disazo dyes . Researchers could explore its role in dye synthesis and investigate its color properties.
- Our compound could find applications as an analytical reagent or be incorporated into polymer-bound systems . Researchers might explore its use in chemical analysis or as a functional component in materials.
Anti-Inflammatory Activity
Antiproliferative Potential
Antibacterial Properties
Free Radical Scavenging
Intermediate for Disazo Dyes
Analytical and Polymer-Bound Reagents
Future Directions
The field of pyrazole synthesis and its derivatives is a vibrant area of research, with new methods and applications being developed . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research will likely continue to explore novel synthetic routes, applications, and the biological activity of these compounds .
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOFQVLEUBKPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole |
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